N-cyclopropylcyclobutanamine hydrochloride

Übersicht

Beschreibung

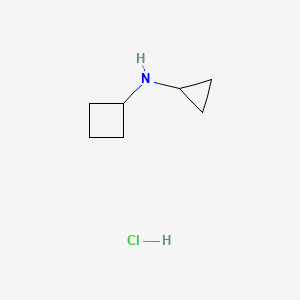

N-cyclopropylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClN and a molecular weight of 147.65 g/mol . It is a hydrochloride salt form of N-cyclopropylcyclobutanamine, which is characterized by the presence of a cyclopropyl group attached to a cyclobutanamine structure. This compound is typically available as a powder and is used in various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylcyclobutanamine hydrochloride involves the reaction of cyclopropylamine with cyclobutanone under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other suitable methods to obtain the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting the amine group to a halide.

Major Products Formed

Oxidation: Formation of cyclopropylcyclobutanone.

Reduction: Formation of cyclopropylcyclobutanamine.

Substitution: Formation of N-cyclopropylcyclobutanamine derivatives.

Wissenschaftliche Forschungsanwendungen

N-cyclopropylcyclobutanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-cyclopropylcyclobutanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-cyclopropylcyclobutanamine: The parent compound without the hydrochloride salt.

Cyclopropylamine: A simpler amine with a cyclopropyl group.

Cyclobutanamine: An amine with a cyclobutane structure.

Uniqueness

N-cyclopropylcyclobutanamine hydrochloride is unique due to the combination of the cyclopropyl and cyclobutanamine structures, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where such properties are desired .

Biologische Aktivität

N-Cyclopropylcyclobutanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group attached to a cyclobutane amine structure. The unique strain and spatial arrangement of these rings contribute to its biological activity. The compound's molecular formula can be represented as C₇H₁₃ClN, with a molecular weight of approximately 145.64 g/mol.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of compounds within the cyclopropyl carboxamide class, which includes this compound. Research indicates that these compounds exhibit activity against the asexual stages of Plasmodium falciparum, the parasite responsible for malaria. The most notable findings include:

- Efficacy : The lead compound from this class, WJM280, demonstrated an EC₅₀ of 40 nM against P. falciparum with no observed cytotoxicity to human cells .

- Mechanism of Action : The mechanism involves targeting the cytochrome b gene in the parasite's mitochondrial DNA, leading to disruption of mitochondrial function and parasite viability .

Structure-Activity Relationship (SAR)

The SAR studies conducted on cyclopropyl derivatives have shown that modifications to the cyclopropyl group significantly affect biological activity. Key findings include:

- Importance of Substitution : Deletion or alteration of the cyclopropyl group results in a marked decrease in activity, indicating that this moiety is crucial for maintaining efficacy .

- Comparative Activity : Expanding the cyclopropyl ring to cyclobutyl or cyclopentyl resulted in decreased activity, underscoring the importance of the cyclopropyl configuration for optimal interaction with biological targets .

Case Study 1: Antimalarial Efficacy in Mouse Models

A series of experiments were conducted using P. berghei mouse models to evaluate the in vivo efficacy of this compound. Key outcomes included:

- Dosage and Response : Mice treated with varying doses exhibited significant reductions in parasitemia compared to control groups, suggesting dose-dependent efficacy.

- Safety Profile : No significant adverse effects were noted at therapeutic doses, supporting the compound's potential as a safe antimalarial agent .

Case Study 2: Pharmacokinetics and Metabolism

Pharmacokinetic studies assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

- Metabolic Stability : The compound showed promising metabolic stability in liver microsomes, which is critical for its therapeutic viability.

- Bioavailability : Initial data suggested favorable bioavailability profiles, with a half-life suitable for further development as an oral medication .

Summary of Findings

The biological activity of this compound is promising, particularly in the context of antimalarial research. Its unique structural properties contribute to its efficacy against Plasmodium falciparum, while SAR studies highlight the necessity of specific structural features for maintaining activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃ClN |

| Molecular Weight | 145.64 g/mol |

| Antimalarial EC₅₀ | 40 nM |

| Mechanism of Action | Cytochrome b inhibition |

| Safety Profile | No cytotoxicity observed |

Eigenschaften

IUPAC Name |

N-cyclopropylcyclobutanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-6(3-1)8-7-4-5-7;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFLOPRZIQRQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-92-4 | |

| Record name | N-cyclopropylcyclobutanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.